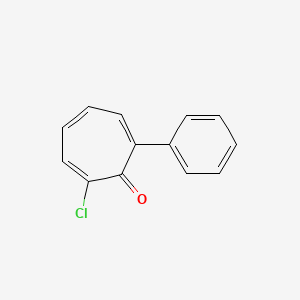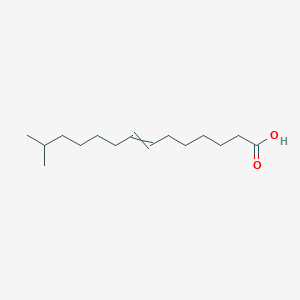![molecular formula C15H18O5 B14387258 5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-72-5](/img/structure/B14387258.png)
5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of methoxy and hydroxy groups. Common synthetic routes may involve:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets would depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl structure but differs in the presence of an ethylamine group.
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl: Contains similar hydroxy and methoxy groups but has a different core structure.
Uniqueness
5-Hydroxy-2’,4’,6’-trimethoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific arrangement of functional groups and the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88174-72-5 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-hydroxy-5-(2,4,6-trimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O5/c1-18-12-7-13(19-2)15(14(8-12)20-3)9-4-10(16)6-11(17)5-9/h6-9,16H,4-5H2,1-3H3 |
InChI Key |
MMUXQHZWEHDYMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2CC(=CC(=O)C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


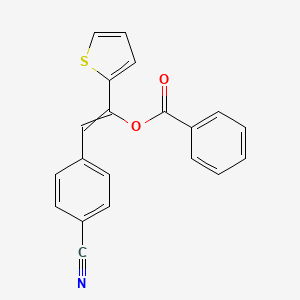
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)
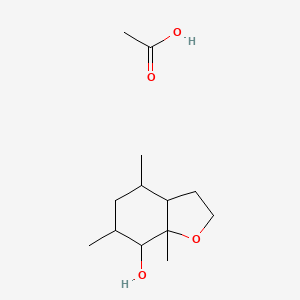
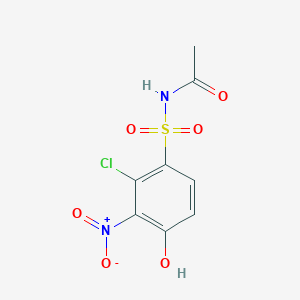
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
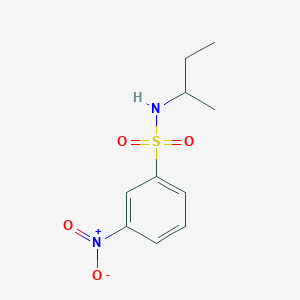
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)


